Synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide
Synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide
Abstract
This technical guide provides a comprehensive, rationale-driven framework for the synthesis and detailed characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide. This compound serves as a valuable intermediate in the development of novel therapeutic agents, stemming from the well-established biological significance of the hydrazide scaffold. The synthesis is approached as a robust two-step process beginning with the common herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA). Each step is elucidated not merely as a procedure, but as a series of mechanistically driven chemical transformations. Subsequent characterization is presented as a multi-technique validation system, employing spectroscopic and chromatographic methods to ensure the unequivocal confirmation of the target molecule's structure, purity, and identity. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Scientific Context and Rationale
The hydrazide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Molecules incorporating the acetohydrazide moiety are reported to exhibit diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] They are also crucial synthons for creating more complex heterocyclic systems and Schiff bases.[3][4]
The title compound, 2-(4-chloro-2-methylphenoxy)acetohydrazide, is structurally derived from 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide.[5] By chemically modifying the carboxylic acid group of MCPA into a reactive acetohydrazide, we unlock a versatile chemical handle for further derivatization. This strategic transformation allows for the exploration of new chemical space, leveraging the established phenoxy scaffold to build novel molecules with potential therapeutic value. For instance, derivatives of this core have been synthesized and investigated as potent β-glucuronidase inhibitors.[6]
This guide provides a detailed, field-proven methodology for synthesizing and validating 2-(4-chloro-2-methylphenoxy)acetohydrazide, ensuring a reliable and reproducible process for laboratory-scale production.
A Rationale-Driven Synthetic Strategy
The synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide is efficiently achieved through a two-step sequence. This approach is predicated on fundamental organic reactions that are both high-yielding and scalable. The overall strategy involves:
-
Fischer Esterification: Conversion of the parent carboxylic acid (MCPA) into its corresponding ethyl ester. This step protects the acidic proton and activates the carbonyl group for the subsequent reaction.
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Hydrazinolysis: Nucleophilic acyl substitution on the ester intermediate using hydrazine hydrate to form the final acetohydrazide product.
Caption: Overall two-step synthetic workflow.
Step 1: Synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)acetate
Causality and Experimental Choice: The Fischer esterification is a classic, equilibrium-driven reaction. To ensure a high yield of the ester, the reaction equilibrium must be shifted towards the products. This is achieved by applying Le Chatelier's principle in two ways: using one of the reactants (ethanol) as the solvent ensures it is in large excess, and the reflux condition facilitates the removal of the water byproduct, though in practice the large excess of alcohol is the primary driver. A strong acid catalyst, such as concentrated sulfuric acid, is essential. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[7]
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chloro-2-methylphenoxy)acetic acid (MCPA) (20.0 g, 0.1 mol).
-
Add absolute ethanol (100 mL). The MCPA may not fully dissolve initially.
-
While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise. The addition is exothermic.
-
Heat the mixture to reflux and maintain for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.
-
After cooling to room temperature, reduce the volume of ethanol by approximately 70% using a rotary evaporator.
-
Pour the concentrated residue into 200 mL of ice-cold water and stir. The ester, being insoluble in water, will separate as an oil or solid.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a saturated sodium chloride solution (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide
Causality and Experimental Choice: This step is a nucleophilic acyl substitution. Hydrazine (NH₂NH₂) is a significantly stronger nucleophile than the leaving group (ethanolate) due to the alpha effect. The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide group and forming the stable amide-like hydrazide bond. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and is compatible with the reflux conditions required to drive the reaction to completion.[1][3]
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve the crude ethyl 2-(4-chloro-2-methylphenoxy)acetate (0.1 mol theoretical) in absolute ethanol (90 mL).
-
Add hydrazine hydrate (85-99%) (~10 mL, ~0.2 mol, 2 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[1]
-
Monitor the reaction using TLC.
-
Upon completion, reduce the solvent volume by half using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature and then place it in an ice bath. The product will precipitate as a white solid.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure, crystalline 2-(4-chloro-2-methylphenoxy)acetohydrazide. Dry the final product in a vacuum oven.
Comprehensive Characterization and Structural Elucidation
Rigorous characterization is non-negotiable for verifying the successful synthesis of the target compound. The following workflow provides a self-validating system to confirm the structure and purity.
Caption: A logical workflow for compound characterization.
Physical and Chromatographic Data
| Property | Observed Value | Reference |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [8] |
| Molecular Weight | 214.65 g/mol | [8] |
| Appearance | White crystalline solid | Typical observation |
| Melting Point | To be determined experimentally | |
| TLC (Purity) | Single spot (e.g., in 30% Ethyl Acetate/Hexane) | Lab procedure |
Spectroscopic Data and Interpretation
FT-IR is a rapid and powerful technique for identifying the key functional groups present in the molecule, confirming the transformation from a carboxylic acid/ester to a hydrazide.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3350-3250 | N-H stretch (asymmetric & symmetric) | -NH₂ (Hydrazide) | Confirms the presence of the primary amine of the hydrazide. |
| 3200-3100 | N-H stretch | -C(=O)NH- | Confirms the amide N-H bond. |
| ~1650 | C=O stretch (Amide I band) | -CONH- | Shift from the ester C=O (~1735 cm⁻¹) indicates amide formation. |
| ~1550 | N-H bend (Amide II band) | -CONH- | Characteristic band for secondary amides. |
| ~1240 & ~1050 | C-O-C stretch (asymmetric & symmetric) | Aryl-O-CH₂ | Confirms the presence of the ether linkage. |
| ~820 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene | Indicates the substitution pattern on the aromatic ring. |
| ~750 | C-Cl stretch | Aryl-Cl | Confirms the presence of the chloro-substituent. |
NMR spectroscopy provides the definitive structural map of the molecule. The predicted shifts below are based on data from the starting material and closely related analogs.[6][9]
¹H-NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.10 | Singlet | 1H | -CO-NH -NH₂ | The amide proton, typically deshielded and exchangeable with D₂O. |
| ~7.25 | Doublet | 1H | ArH (H-3) | Aromatic proton ortho to the methyl group. |
| ~7.15 | Doublet of doublets | 1H | ArH (H-5) | Aromatic proton between Cl and the ether linkage. |
| ~6.80 | Doublet | 1H | ArH (H-6) | Aromatic proton ortho to the ether linkage. |
| ~4.55 | Singlet | 2H | -O-CH₂ -CO- | Methylene protons adjacent to the ether oxygen and carbonyl group. |
| ~4.25 | Singlet (broad) | 2H | -NH-NH₂ | Protons of the terminal amine group, exchangeable with D₂O. |
| ~2.15 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |
¹³C-NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.0 | C =O | Carbonyl carbon of the hydrazide. |
| ~153.5 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~130.0 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~129.5 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~127.0 | Ar-C H (C-3) | Aromatic methine carbon. |
| ~125.0 | Ar-C -Cl | Aromatic carbon attached to chlorine. |
| ~112.5 | Ar-C H (C-6) | Aromatic methine carbon. |
| ~67.0 | -O-C H₂- | Methylene carbon of the ether linkage. |
| ~16.0 | Ar-C H₃ | Methyl carbon. |
Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, the presence of a single chlorine atom provides a definitive isotopic signature.
| m/z Value | Assignment | Rationale |
| 214 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. |
| 216 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The ~3:1 intensity ratio of M:M+2 is characteristic of a monochlorinated compound. |
| 183 | [M - NHNH₂]⁺ | Fragment corresponding to the loss of the hydrazinyl group. |
| 141 | [C₇H₆ClO]⁺ | Fragment corresponding to the 4-chloro-2-methylphenoxide ion, a common fragmentation pathway.[10] |
Applications and Future Directions
2-(4-chloro-2-methylphenoxy)acetohydrazide is not typically an end-product but rather a versatile intermediate. Its primary value lies in the reactivity of the terminal -NH₂ group, which can be readily condensed with a variety of aldehydes and ketones to form N-acylhydrazone (Schiff base) derivatives.[6] This class of compounds is of significant interest in drug discovery due to its wide spectrum of biological activities.[2] Researchers can use this guide to reliably produce the core hydrazide, enabling further exploration of its derivatives as potential inhibitors of enzymes like β-glucuronidase or as novel antimicrobial or anticancer agents.
Conclusion
This guide has detailed a robust and scientifically-grounded approach to the synthesis and characterization of 2-(4-chloro-2-methylphenoxy)acetohydrazide. By explaining the causality behind each experimental step and providing a comprehensive analytical workflow, this document serves as a reliable resource for researchers. The successful synthesis and validated characterization of this compound provide a solid foundation for its use in the further development of novel and potentially therapeutic molecules.
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